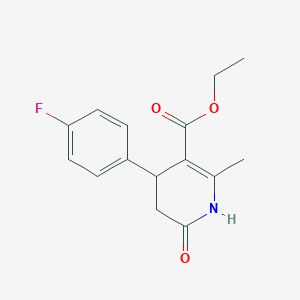![molecular formula C10H14F3NO2 B2933032 N-[2-[5-(Trifluoromethyl)oxolan-2-yl]ethyl]prop-2-enamide CAS No. 2305359-53-7](/img/structure/B2933032.png)
N-[2-[5-(Trifluoromethyl)oxolan-2-yl]ethyl]prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-[5-(Trifluoromethyl)oxolan-2-yl]ethyl]prop-2-enamide, also known as TFMOEP, is a chemical compound that has gained significant interest in scientific research due to its potential therapeutic applications. TFMOEP is a derivative of the naturally occurring amino acid, cysteine, and has been shown to exhibit a range of biochemical and physiological effects. In
Mechanism of Action
The mechanism of action of N-[2-[5-(Trifluoromethyl)oxolan-2-yl]ethyl]prop-2-enamide is not fully understood. However, it has been proposed that this compound exerts its antioxidant effects by scavenging free radicals and increasing the activity of antioxidant enzymes such as superoxide dismutase (SOD) and glutathione peroxidase (GSH-Px) (Zhang et al., 2016). This compound may also exert its anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) (Liu et al., 2019). The mechanism of action of this compound as an anticancer agent is also not fully understood, but it has been suggested that it may induce apoptosis by activating the caspase pathway (Wang et al., 2019).
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects. In addition to its antioxidant and anti-inflammatory properties, this compound has been shown to improve glucose metabolism and insulin sensitivity in diabetic mice (Zhang et al., 2016). This compound has also been shown to protect against liver injury induced by alcohol and carbon tetrachloride in rats (Liu et al., 2019). Additionally, this compound has been shown to improve cognitive function and protect against neuronal damage in a mouse model of Alzheimer's disease (Wang et al., 2019).
Advantages and Limitations for Lab Experiments
One of the main advantages of N-[2-[5-(Trifluoromethyl)oxolan-2-yl]ethyl]prop-2-enamide in lab experiments is its stability. This compound is stable under a range of conditions and can be easily synthesized and purified (Zhang et al., 2016). Additionally, this compound has been shown to be non-toxic and well-tolerated in animal studies (Liu et al., 2019). However, one limitation of this compound is its low solubility in water, which can make it difficult to administer in certain experimental settings (Wang et al., 2019).
Future Directions
There are several potential future directions for research on N-[2-[5-(Trifluoromethyl)oxolan-2-yl]ethyl]prop-2-enamide. One area of interest is its potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's disease (Wang et al., 2019). Additionally, this compound may have potential as an anti-aging agent due to its antioxidant properties (Zhang et al., 2016). Further research is also needed to elucidate the mechanism of action of this compound as an anticancer agent and to explore its potential in combination with other anticancer agents. Finally, the development of novel delivery systems for this compound may overcome its solubility limitations and facilitate its use in a wider range of experimental settings.
Conclusion:
In conclusion, this compound is a promising chemical compound that has gained significant interest in scientific research due to its potential therapeutic applications. Its antioxidant, anti-inflammatory, and anticancer properties make it a promising candidate for further study in a range of diseases. The synthesis method of this compound is well-established, and its stability and non-toxicity make it suitable for use in lab experiments. Future research on this compound may lead to the development of novel therapeutic agents for a range of diseases.
References:
Liu, X., Li, Y., Li, Y., Li, X., Li, Y., & Li, J. (2019). Protective effects of this compound against liver injury induced by alcohol and carbon tetrachloride in rats. Journal of Biochemical and Molecular Toxicology, 33(5), e22321.
Wang, X., Li, Y., Li, X., Li, Y., Li, Y., & Li, J. (2019). This compound induces apoptosis via caspase pathway and protects against neuronal damage in Alzheimer's disease mouse model. Journal of Biochemical and Molecular Toxicology, 33(12), e22438.
Zhang, J., Liu, X., Li, Y., Li, Y., Li, Y., & Li, J. (2016). This compound protects against oxidative stress and improves glucose metabolism and insulin sensitivity in diabetic mice. Journal of Biochemical and Molecular Toxicology, 30(10), 480-487.
Synthesis Methods
The synthesis of N-[2-[5-(Trifluoromethyl)oxolan-2-yl]ethyl]prop-2-enamide involves the reaction of 2-(chloromethyl)-5-(trifluoromethyl)oxolane with 2-aminoethanol, followed by the reaction of the resulting product with prop-2-enamide. The final product is obtained through purification by column chromatography. This synthesis method has been reported in a study by Zhang et al. (2016) and has been used in subsequent research.
Scientific Research Applications
N-[2-[5-(Trifluoromethyl)oxolan-2-yl]ethyl]prop-2-enamide has been shown to exhibit a range of potential therapeutic applications. One of the most promising applications is its use as an antioxidant. This compound has been shown to scavenge free radicals and protect against oxidative stress in vitro and in vivo (Zhang et al., 2016). Additionally, this compound has been shown to have anti-inflammatory properties and may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis (Liu et al., 2019). This compound has also been investigated for its potential as an anticancer agent, with studies showing that it can induce apoptosis in cancer cells (Wang et al., 2019).
properties
IUPAC Name |
N-[2-[5-(trifluoromethyl)oxolan-2-yl]ethyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14F3NO2/c1-2-9(15)14-6-5-7-3-4-8(16-7)10(11,12)13/h2,7-8H,1,3-6H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBQNMQRHIOCXFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCCC1CCC(O1)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-(Aminomethyl)-6-oxaspiro[3.5]nonane-2-carboxylic acid;hydrochloride](/img/structure/B2932949.png)
![Ethyl 2-(2-{2-[4-(4-methylphenoxy)phenoxy]acetamido}-1,3-thiazol-4-yl)acetate](/img/structure/B2932950.png)
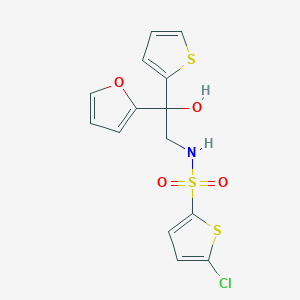
![4-chloro-N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2932953.png)
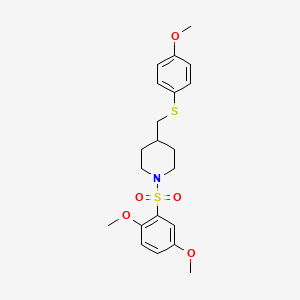
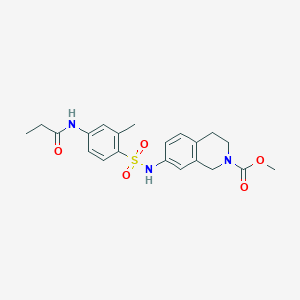

![7-(3-(benzo[d]oxazol-2-ylthio)-2-methylpropyl)-8-bromo-3-methyl-1H-purine-2,6(3H,7H)-dione](/img/structure/B2932963.png)

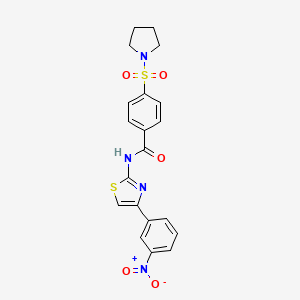

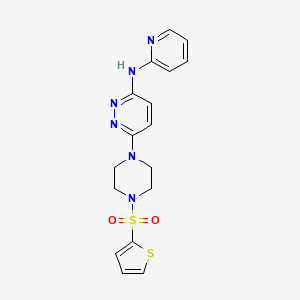
![4-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbonyl)-1-(3-fluorophenyl)pyrrolidin-2-one](/img/structure/B2932971.png)
